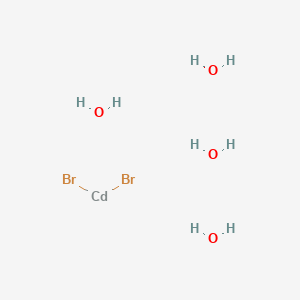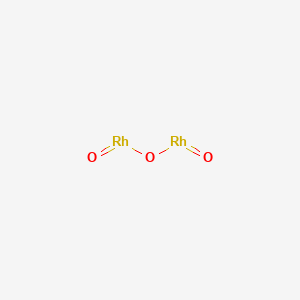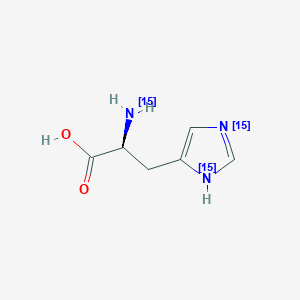![molecular formula C42H48FeP2 B12060421 (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a chiral organophosphine compound. Organophosphines are widely used as ligands in coordination chemistry and homogeneous catalysis. The compound’s unique structure, featuring both ferrocene and phosphine groups, makes it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced via nucleophilic substitution reactions, where the ferrocene derivative reacts with phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the ferrocene moiety.
Reduction: Reduction reactions may target the phosphine groups.
Substitution: Substitution reactions can occur at the phosphine or ferrocene sites.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted ferrocene derivatives and phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in transition metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling.
Coordination Chemistry: Forms complexes with various metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development:
Industry
Material Science: Used in the development of advanced materials with specific electronic or magnetic properties.
Wirkmechanismus
The mechanism of action involves the coordination of the phosphine groups to metal centers, facilitating various catalytic processes. The ferrocene moiety can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand.
Uniqueness
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is unique due to its chiral nature and the combination of dicyclohexylphosphino and diphenylphosphino groups, providing distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C42H48FeP2 |
|---|---|
Molekulargewicht |
670.6 g/mol |
InChI |
InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;/t29-;;/m0../s1 |
InChI-Schlüssel |
OBVCATYDMKRFLP-UJXPALLWSA-N |
Isomerische SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)













